Propanetriol, 1-(3,5,5-trimethylcyclohexyl)ether, 2,3-diacetate
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Overview
Description
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. This compound is characterized by the presence of a 3,3,5-trimethylcyclohexyl group attached to a 1,2-propanediol backbone, with two acetate groups attached to the diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate typically involves the reaction of 3,3,5-trimethylcyclohexanol with epichlorohydrin to form the corresponding glycidyl ether. This intermediate is then reacted with acetic anhydride under acidic conditions to yield the final diacetate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed under basic or acidic conditions to yield the corresponding diol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular membranes, affecting their properties and functions .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to the diacetate compound, used in similar applications.
3,3,5-Trimethylcyclohexyl acetate: Another derivative with different functional groups.
1,2-Propanediol diacetate: Lacks the cyclohexyl group, leading to different properties and applications.
Uniqueness
3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is unique due to its combination of a bulky cyclohexyl group and two acetate groups, providing distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
63715-96-8 |
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Molecular Formula |
C16H28O5 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
[2-acetyloxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl] acetate |
InChI |
InChI=1S/C16H28O5/c1-11-6-14(8-16(4,5)7-11)20-10-15(21-13(3)18)9-19-12(2)17/h11,14-15H,6-10H2,1-5H3 |
InChI Key |
SRXIDOKQJSNPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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